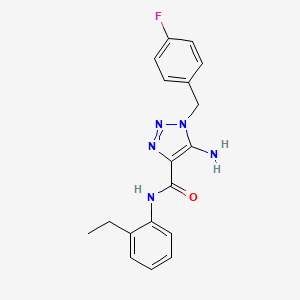

![molecular formula C18H13N5OS B2464868 1-Phényl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]éthanone CAS No. 868968-27-8](/img/structure/B2464868.png)

1-Phényl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]éthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C18H13N5OS and its molecular weight is 347.4. The purity is usually 95%.

BenchChem offers high-quality 1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Des composés ayant une structure similaire ont montré une activité anticancéreuse prometteuse. Par exemple, un composé avec un échafaudage triazolothiadiazine similaire a présenté une excellente activité antitumorale contre les lignées cellulaires cancéreuses A549, MCF-7 et HeLa .

Activité antimicrobienne

L'échafaudage triazolothiadiazine, qui fait partie de la structure du composé en question, a été associé à une activité antimicrobienne . Cela suggère que « 1-Phényl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]éthanone » pourrait potentiellement être utilisé dans le développement de nouveaux agents antimicrobiens.

Activité analgésique et anti-inflammatoire

Des dérivés de triazolothiadiazine ont été trouvés pour posséder des propriétés analgésiques et anti-inflammatoires . Cela suggère des applications potentielles du composé dans la gestion de la douleur et le traitement des affections inflammatoires.

Activité antioxydante

L'échafaudage triazolothiadiazine a également été associé à une activité antioxydante . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de thérapies antioxydantes.

Activité antivirale

Des composés ayant une structure similaire ont montré une activité antivirale . Cela suggère des applications potentielles du composé dans les thérapies antivirales.

Inhibition enzymatique

Des dérivés de triazolothiadiazine ont été trouvés pour inhiber diverses enzymes, notamment l'anhydrase carbonique, la cholinestérase, la phosphatase alcaline, l'anti-lipase et l'aromatase . Cela suggère des applications potentielles du composé dans le développement d'inhibiteurs enzymatiques à diverses fins thérapeutiques.

Agents antituberculeux

L'échafaudage triazolothiadiazine a été associé à une activité antituberculeuse . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux agents antituberculeux.

Conception et découverte de médicaments

La relation structure-activité des 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines biologiquement importantes, qui font partie de la structure du composé en question, a une importance capitale dans la conception, la découverte et le développement de médicaments . Cela suggère que le composé pourrait être utilisé comme échafaudage dans la conception et le développement de nouveaux médicaments pour le traitement de maladies multifonctionnelles.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit promising antiviral activity .

Mode of Action

It is known that triazole derivatives can interact with a variety of enzymes and receptors in biological systems . This interaction can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the production of prostaglandins through the inhibition of cyclooxygenase (cox) enzymes , which could potentially affect inflammatory responses in the body.

Pharmacokinetics

It is known that the presence of a triazole ring in a compound can enhance its bioavailability .

Result of Action

Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Analyse Biochimique

Biochemical Properties

Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors . These interactions can lead to a range of biological activities, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .

Cellular Effects

Related triazole compounds have been shown to exhibit potent anticancer activity against various cancer cell lines .

Molecular Mechanism

Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

1-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5OS/c24-15(13-6-2-1-3-7-13)12-25-17-10-9-16-20-21-18(23(16)22-17)14-8-4-5-11-19-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHKJLKLROLDHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2464786.png)

![tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B2464787.png)

![3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2464790.png)

methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2464795.png)

![methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2464797.png)

![1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2464798.png)

![N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2464799.png)

![N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2464801.png)

![1-methyl-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]phthalazine](/img/structure/B2464805.png)

![N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2464807.png)